Chromium hexachloride

Description

The exact mass of the compound Hexachlorochromium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14986-48-2 |

|---|---|

Molecular Formula |

C13H29NO3S |

Molecular Weight |

264.7 g/mol |

IUPAC Name |

hexachlorochromium |

InChI |

InChI=1S/6ClH.Cr/h6*1H;/q;;;;;;+6/p-6 |

InChI Key |

NMEWABUVUQJHDY-UHFFFAOYSA-H |

SMILES |

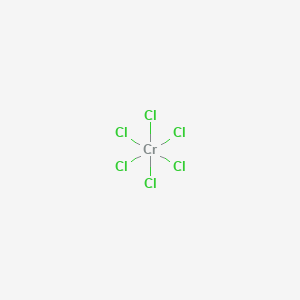

Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |

Canonical SMILES |

Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |

Synonyms |

CHROMIUM(VI)CHLORIDE |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Prediction of Chromium Hexachloride (CrCl6) Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium hexachloride (CrCl6) is a chemical entity that poses significant theoretical interest due to the high oxidation state of the chromium atom (+6). While its existence is noted in chemical databases, detailed structural and electronic characterization remains elusive in publicly accessible literature. This technical guide outlines the theoretical framework and computational methodologies required to predict the molecular structure and stability of this compound. It serves as a roadmap for researchers aiming to investigate this and other similarly unstable transition metal halides through computational chemistry. The guide details a proposed ab initio and Density Functional Theory (DFT) based workflow, discusses potential structural outcomes, and presents the necessary visualizations to conceptualize the predictive process and the hypothetical molecular structure.

Introduction

Chromium, a first-row transition metal, exhibits a wide range of oxidation states, with +3 and +6 being the most common in its compounds.[1] While chromium(III) chloride (CrCl3) is a well-characterized, stable compound, the existence and structure of chromium in its highest +6 oxidation state as a simple hexachloride (CrCl6) is a subject of considerable theoretical curiosity.[2] Compounds with chromium in the +6 oxidation state are typically strong oxidizing agents, a factor that contributes to their inherent instability.[3][4]

The CAS number 14986-48-2 is assigned to this compound, and it is listed in several chemical databases.[5][6] However, these database entries often lack detailed, experimentally verified structural information, and 3D conformer generation is noted as disallowed in some cases, suggesting significant challenges in its synthesis and characterization, or a lack of definitive structural data.[6]

This guide provides a comprehensive overview of the theoretical approaches necessary to predict the geometric and electronic structure of CrCl6. It is intended to provide researchers with a robust framework for undertaking such a computational investigation.

Theoretical Methodology

The prediction of the structure of a molecule like this compound, for which experimental data is scarce, relies heavily on computational quantum chemistry methods. A typical workflow would involve geometry optimization followed by frequency analysis to confirm the stability of the predicted structure.

Computational Workflow

A logical workflow for the theoretical prediction of the CrCl6 structure is outlined below. This process begins with the formulation of an initial hypothesis about the molecule's geometry and proceeds through rigorous computational analysis to arrive at a stable, predicted structure.

Experimental Protocols for Theoretical Prediction

The following outlines the key steps in a computational experiment to predict the structure of CrCl6:

-

Initial Structure Definition: A starting geometry for CrCl6 must be defined. Based on VSEPR theory for a central atom with six bonding pairs and no lone pairs, an octahedral (Oh) geometry is the most logical starting point. The initial Cr-Cl bond lengths can be estimated from known chromium chlorides, such as those in the [CrCl6]3- anion.

-

Selection of a Computational Method:

-

Density Functional Theory (DFT): This is often the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. A range of functionals should be tested, such as B3LYP (a hybrid functional) and PBE0 (another hybrid functional), as well as functionals with dispersion corrections (e.g., B3LYP-D3).[7]

-

Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) could be employed.[8] These methods are more computationally expensive but are considered the "gold standard" for accuracy.

-

-

Choice of Basis Set: A sufficiently flexible basis set is crucial for accurately describing the electronic structure, particularly for a transition metal compound. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate choices. For chromium, effective core potentials (ECPs) might be used to reduce computational cost by treating the core electrons implicitly, though all-electron basis sets are preferable for high-accuracy calculations.

-

Geometry Optimization: Using the chosen method and basis set, the initial geometry of CrCl6 is optimized to find the minimum energy structure. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Vibrational Frequency Calculation: Once a stationary point is found, a frequency calculation is performed. The results of this calculation serve two purposes:

-

Thermodynamic Properties: It provides thermodynamic data such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Nature of the Stationary Point: If all calculated vibrational frequencies are real (positive), the optimized structure corresponds to a true energy minimum (a stable structure). If one or more imaginary frequencies are found, the structure is a saddle point (a transition state) and not a stable minimum. In such a case, the geometry would need to be distorted along the vibrational mode corresponding to the imaginary frequency and re-optimized.

-

Predicted Structural Properties of this compound

As no peer-reviewed theoretical studies detailing the structure of CrCl6 are readily available, we present a hypothetical structure based on chemical principles and the structure of analogous compounds. A chromium atom in the +6 oxidation state has a d0 electronic configuration. For a six-coordinate complex, this would typically lead to a highly symmetric octahedral geometry, as there are no d-electrons to cause Jahn-Teller distortions.[9][10][11][12]

The primary deviation from a perfect octahedral geometry would likely arise from intermolecular interactions in a condensed phase, which are not considered in a gas-phase calculation of a single molecule.

References

- 1. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. CHROMIUM (VI) COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 5. Chromium chloride (CrCl6), (OC-6-11)- | Cl6Cr | CID 61777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chromium(6+) hexachloride | Cl6Cr | CID 57348670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pleiades.online [pleiades.online]

- 8. Organodichalcogenide Structure and Stability: Hierarchical Ab Initio Benchmark and DFT Performance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Computational Investigation into the Stability and Bonding of Hexachloridochromate(VI)

Abstract

This whitepaper provides a comprehensive technical guide on the computational methodologies employed to investigate the stability and bonding characteristics of the hypothetical hexachloridochromate(VI) (CrCl₆) species. While Cr(VI) is a well-known oxidation state for chromium, typically found in oxides and chromates, its existence as a stable hexachloride complex is not well-established, making it an ideal candidate for theoretical exploration. This document outlines the theoretical framework, experimental (computational) protocols, and data interpretation techniques used to predict the properties of such a molecule. The intended audience includes researchers in inorganic chemistry, materials science, and drug development who utilize computational tools for molecular design and characterization.

Introduction

Chromium compounds are of significant interest across various fields, from catalysis to biochemistry. The properties and stability of these compounds are intrinsically linked to the oxidation state of the chromium center and its coordination environment. This guide focuses on the theoretical assessment of CrCl₆, a species with chromium in the high +6 oxidation state, coordinated by six chlorine ligands. Through the lens of modern computational chemistry, we can predict its geometric structure, thermodynamic stability, and the nature of the chromium-chlorine bonds. Such studies are invaluable for understanding the fundamental chemistry of transition metals and for designing novel molecules with desired properties.

Theoretical Framework: Density Functional Theory (DFT)

The primary theoretical tool for this investigation is Density Functional Theory (DFT). DFT is a quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying transition metal complexes.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects. For transition metal halides, hybrid functionals such as B3LYP often provide reliable results. The basis set, a set of mathematical functions used to represent the atomic orbitals, is another critical choice. Pople-style basis sets, like 6-31G(d,p), or more extensive basis sets like the def2 series (e.g., def2-TZVP), are commonly employed.

Computational Protocol

A systematic computational workflow is essential for obtaining reliable and reproducible results. The process involves geometry optimization, vibrational frequency analysis to confirm the nature of the stationary point on the potential energy surface, and subsequent electronic structure analysis to understand bonding.

Molecular Structure and Geometry Optimization

The initial step is to construct a plausible three-dimensional structure for CrCl₆. Based on VSEPR theory and the common coordination for hexacoordinate metal centers, an octahedral (Oₕ) geometry is assumed. This structure is then optimized using DFT to find the lowest energy conformation. The optimization process systematically alters the atomic coordinates to minimize the forces on each atom, converging to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

To determine if the optimized geometry corresponds to a stable minimum or a transition state, a vibrational frequency analysis is performed. This calculation computes the second derivatives of the energy with respect to atomic displacements.

-

A stable molecule (a true minimum) will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The absence of imaginary frequencies is a key indicator of the kinetic stability of the CrCl₆ molecule.

Bonding Analysis

Once a stable structure is confirmed, a detailed analysis of the electronic structure can be performed to understand the nature of the Cr-Cl bonds. A powerful method for this is the Natural Bond Orbital (NBO) analysis. NBO analysis transforms the complex molecular orbitals into a localized picture of bonding that aligns with Lewis structures, providing insights into:

-

Atomic Charges: The charge distribution across the molecule.

-

Bond Order: The nature of the covalent and ionic character of the bonds.

-

Hybridization: The atomic orbital contributions to the bonds.

Data Presentation and Analysis

The results from the computational protocol are presented in a structured format to allow for clear interpretation and comparison.

Stability Analysis: Vibrational Frequencies

The calculated vibrational frequencies for the optimized octahedral structure of CrCl₆ are crucial for assessing its kinetic stability. The table below presents illustrative data. The presence of only positive frequencies would suggest that the molecule is at a local minimum on the potential energy surface. For an octahedral molecule, group theory predicts specific symmetries for its vibrational modes (e.g., A₁g, E₉, T₁ᵤ, T₂₉, T₂ᵤ).

Table 1: Illustrative Calculated Vibrational Frequencies for CrCl₆ (Oₕ Symmetry)

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A₁g (Raman active) | 350 | Symmetric Cr-Cl Stretch |

| ν₂ | E₉ (Raman active) | 280 | Asymmetric Cr-Cl Stretch |

| ν₃ | T₁ᵤ (IR active) | 410 | Asymmetric Cr-Cl Stretch |

| ν₄ | T₁ᵤ (IR active) | 180 | Cl-Cr-Cl Bend |

| ν₅ | T₂₉ (Raman active) | 160 | Cl-Cr-Cl Bend |

| ν₆ | T₂ᵤ (Inactive) | 120 | Cl-Cr-Cl Bend |

Note: These values are illustrative and would be derived from a DFT frequency calculation. The key finding in a real calculation would be the absence of any imaginary frequencies.

Bonding Analysis: Geometric and Electronic Parameters

The optimized geometry and NBO analysis provide quantitative data on the bonding within CrCl₆. The high oxidation state of Cr(VI) is expected to lead to highly polarized, covalent bonds with significant ionic character.

Table 2: Illustrative Bonding Parameters for CrCl₆

| Parameter | Value | Interpretation |

| Cr-Cl Bond Length | 2.15 Å | A typical bond length for a metal-chloride bond. |

| Cl-Cr-Cl Bond Angle | 90.0° | Consistent with a perfect octahedral geometry. |

| NBO Charge on Cr | +2.5 | Significant positive charge, but less than the formal +6 oxidation state, indicating charge donation from Cl ligands. |

| NBO Charge on Cl | -0.58 | Negative charge on each chlorine atom, indicating significant electron density transfer from Cr. |

| Wiberg Bond Index | 0.85 | Suggests a bond order less than a pure single bond, indicating significant ionic character. |

Note: These values are for illustrative purposes. They represent the type of data obtained from a DFT geometry optimization followed by an NBO analysis.

Visualization of Bonding

A qualitative molecular orbital (MO) diagram for an octahedral complex like CrCl₆ helps to visualize the bonding interactions. The d-orbitals of the chromium atom split into two sets in an octahedral field: the lower-energy t₂₉ set (dₓᵧ, dₓ₂, dᵧ₂) and the higher-energy e₉ set (d₂²-ᵧ², d₂²). The ligand orbitals combine with the metal orbitals of the same symmetry to form bonding and antibonding molecular orbitals.

Conclusion

This technical guide has outlined a robust computational workflow for investigating the stability and bonding of the hypothetical CrCl₆ molecule. By employing Density Functional Theory for geometry optimization and vibrational frequency calculations, we can ascertain the kinetic stability of the proposed structure. Further analysis using methods like Natural Bond Orbital theory provides deep insights into the electronic structure and the nature of the chromium-chlorine bonds. While the quantitative data presented herein is illustrative, the described methodologies provide a powerful and predictive framework for the in-silico design and characterization of novel inorganic compounds, offering guidance for future synthetic efforts.

An In-depth Technical Guide on the Electronic Configuration and Oxidation State of Chromium Chlorides

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the electronic configuration and oxidation states of chromium in its chloride compounds. A significant focus is placed on clarifying the existence and stability of various chromium chlorides, particularly addressing the hypothetical chromium(VI) chloride (CrCl₆). The document will demonstrate, based on established chemical principles and available data, that the hexachloride CrCl₆ is not a known stable compound. Consequently, the guide will pivot to a detailed examination of the well-characterized and stable chromium(III) chloride (CrCl₃), including its electronic structure, bonding, and relevant experimental protocols. This guide aims to be an essential resource for professionals working with chromium compounds, ensuring a precise understanding of their chemical nature.

The Question of Chromium(VI) Chloride (CrCl₆): A Matter of Stability

A query regarding the electronic configuration and oxidation state of chromium in "CrCl₆" necessitates an initial and critical clarification: Chromium(VI) chloride (CrCl₆) is not a known stable or isolable compound. While theoretical explorations of such a molecule may exist, its synthesis has not been reported, and fundamental chemical principles predict its extreme instability.

The primary reason for the non-existence of CrCl₆ lies in the potent oxidizing power of chromium in the +6 oxidation state.[1] Cr(VI) is a powerful oxidizing agent, readily accepting electrons to be reduced to more stable, lower oxidation states, most commonly Cr(III).[2] Conversely, chloride ions (Cl⁻) can be oxidized to chlorine gas (Cl₂). Therefore, in a hypothetical CrCl₆ molecule, an intramolecular redox reaction would be highly favorable, with Cr(VI) oxidizing the chloride ligands.

This inherent instability is a crucial concept for any researcher working with high-valent transition metal halides. The combination of a highly oxidizing metal center with an easily oxidizable ligand leads to decomposition.

Hypothetical Electronic Configuration and Oxidation State of Cr in CrCl₆

While CrCl₆ is not a stable species, we can discuss its hypothetical properties to illustrate key chemical concepts.

-

Oxidation State: In the hypothetical molecule CrCl₆, for the compound to be neutral, each of the six chloride ligands would have a -1 charge, necessitating that the chromium atom possess an oxidation state of +6 .

-

Electronic Configuration: A neutral chromium atom has the electron configuration [Ar] 3d⁵ 4s¹. To achieve a +6 oxidation state, the chromium atom would lose all six of its valence electrons. Therefore, the electronic configuration of the Cr⁶⁺ ion would be [Ar] 3d⁰ . This means the 3d orbitals would be empty.

The Stable Reality: Chromium(III) Chloride (CrCl₃)

In contrast to the non-existent CrCl₆, chromium(III) chloride (CrCl₃) is a common and stable compound of chromium and chlorine.[3] It exists in an anhydrous form as violet crystals and as various hydrates, the most common being the dark green hexahydrate, CrCl₃·6H₂O.[3]

Electronic Configuration and Oxidation State of Cr in CrCl₃

-

Oxidation State: In CrCl₃, the three chloride ions each carry a -1 charge, meaning the chromium atom has an oxidation state of +3 . This is the most stable oxidation state for chromium in most conditions.

-

Electronic Configuration: A neutral chromium atom has the configuration [Ar] 3d⁵ 4s¹. To form the Cr³⁺ ion, the atom loses three electrons (one from the 4s orbital and two from the 3d orbitals), resulting in an electronic configuration of [Ar] 3d³ .

Bonding and Structure of Anhydrous CrCl₃

In the solid state, anhydrous CrCl₃ adopts a layered crystal structure. Within each layer, the chromium(III) ions are octahedrally coordinated by six chloride ions. The Cr³⁺ ion, with its d³ electronic configuration, is well-suited for octahedral coordination according to crystal field theory.

The d-orbitals of the Cr³⁺ ion in an octahedral field of six chloride ligands split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The three d-electrons of Cr³⁺ will occupy the lower-energy t₂g orbitals with parallel spins, resulting in a t₂g³ eg⁰ configuration. This arrangement is energetically favorable and contributes to the stability of Cr(III) complexes.

Quantitative Data Summary

Since CrCl₆ is not a stable compound, no experimental quantitative data is available. The following table summarizes key properties of the stable anhydrous chromium(III) chloride.

| Property | Value |

| Chemical Formula | CrCl₃ |

| Molar Mass | 158.36 g/mol |

| Appearance | Violet crystals |

| Melting Point | 1152 °C (2106 °F; 1425 K) |

| Boiling Point | 1300 °C (2370 °F; 1570 K) (decomposes) |

| Solubility in water | Slightly soluble |

| Crystal Structure | YCl₃ structure type (layered) |

| Magnetic Susceptibility (χ) | +6890.0·10⁻⁶ cm³/mol |

Table 1: Selected physical and chemical properties of anhydrous Chromium(III) Chloride.[3]

Experimental Protocols: Synthesis of Chromium(III) Chloride

Given the focus on the stable chromium chloride, a representative experimental protocol for the synthesis of its hexahydrate is provided below.

Synthesis of Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) by Reduction of Chromium Trioxide

This method involves the reduction of hexavalent chromium in the form of chromium trioxide (CrO₃) to trivalent chromium in the presence of hydrochloric acid and an alcohol, typically ethanol (B145695).

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (95%)

-

Enamel reaction vessel with a condenser

-

Stirring apparatus

Procedure:

-

In a well-ventilated fume hood, carefully prepare a solution of chromium trioxide in water.

-

Slowly add a small amount of ethanol to the chromium trioxide solution to initiate the reduction.

-

Prepare a mixture of concentrated hydrochloric acid and the remaining ethanol.

-

Under constant stirring, slowly add the acidic ethanol mixture to the reaction vessel over a period of several hours. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, continue the reaction with stirring for an additional hour to ensure the complete reduction of Cr(VI) to Cr(III).

-

The resulting green solution is then concentrated by evaporation.

-

Upon cooling, spontaneous nucleation and crystallization will occur.

-

The chromium(III) chloride hexahydrate crystals are then collected by centrifugation or filtration.

Visualizations

The following diagrams illustrate key concepts discussed in this guide.

Caption: Logical relationship of chromium chloride stability.

Caption: d-orbital splitting for Cr³⁺ in an octahedral field.

Conclusion

This technical guide has established that chromium(VI) chloride (CrCl₆) is not a known stable chemical compound due to the high oxidizing power of Cr(VI) which would lead to the oxidation of the chloride ligands. The focus for researchers and professionals should be on the well-characterized and stable chromium(III) chloride (CrCl₃). In this compound, chromium exhibits a +3 oxidation state with a d³ electronic configuration, leading to a stable octahedral coordination geometry. The provided experimental protocol for the synthesis of chromium(III) chloride hexahydrate offers a practical method for obtaining this important chemical. A clear understanding of the relative stabilities of different oxidation states is paramount for the safe and effective handling and application of chromium compounds in research and development.

References

The Elusive Hexachloride: A Technical Examination of the Synthesis Attempts of Chromium(VI) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium, a first-row transition metal, exhibits a wide range of oxidation states, with +3 and +6 being the most common. While chromium(VI) compounds are well-known, primarily as powerful oxidizing agents in the form of chromates and dichromates, the synthesis of the simple binary halide, chromium(VI) chloride (CrCl₆), has remained an unsolved challenge in inorganic chemistry. This technical guide delves into the theoretical and practical hurdles that have precluded the successful isolation of CrCl₆, providing a comprehensive overview of the factors governing its profound instability. This document summarizes the consensus in the scientific community that CrCl₆ is thermodynamically unstable and details the underlying electronic and structural reasons for its non-existence under practical laboratory conditions.

Introduction: The Challenge of High Oxidation States

The synthesis of binary halides of transition metals in high oxidation states is a delicate balance of thermodynamic and kinetic factors. The stability of such compounds is largely dictated by the ability of the central metal atom to attain and maintain a high positive charge, and the capacity of the halide ligand to resist oxidation by the metal center. In the case of chromium(VI), the electronic configuration and the nature of the chromium-chlorine bond present significant obstacles to the formation of a stable hexachloride.

Theoretical Framework for the Instability of Chromium(VI) Chloride

The primary reason for the non-existence of chromium(VI) chloride is the potent oxidizing power of Cr(VI) coupled with the reducing nature of the chloride ion. In any hypothetical attempt to synthesize CrCl₆, the chromium atom in its +6 oxidation state would readily accept electrons, while the chloride ions would be easily oxidized. This redox incompatibility leads to the decomposition of any potential CrCl₆, likely yielding chromium(III) chloride (CrCl₃) and chlorine gas (Cl₂).

Several key factors contribute to this inherent instability:

-

High Oxidation State of Chromium: A chromium atom in the +6 oxidation state possesses a very high charge density, making it a powerful oxidizing agent. The electronic configuration of Cr(VI) is [Ar], meaning it has lost all its 3d and 4s electrons. This high positive charge creates a strong driving force for the reduction of chromium to a more stable, lower oxidation state, such as Cr(III) ([Ar] 3d³).

-

Redox Potential of Chloride: The chloride ion (Cl⁻) can be oxidized to elemental chlorine (Cl₂). The standard electrode potential for this half-reaction is relatively low, making chloride susceptible to oxidation by strong oxidizing agents like Cr(VI).

-

Steric Hindrance: The relatively large size of the chloride ions would lead to significant steric crowding around a small, highly charged Cr(VI) center. This steric repulsion would further destabilize the hypothetical CrCl₆ molecule.

-

Bonding Characteristics: The bonds in a hypothetical CrCl₆ molecule would have a significant covalent character. However, the high electronegativity of chromium in the +6 oxidation state would lead to highly polarized bonds, further contributing to the molecule's instability.

The logical relationship of these factors is illustrated in the following diagram:

Contrasting Stability with Other Chromium Halides

To further understand the instability of CrCl₆, it is instructive to compare it with other known chromium halides. The stability of chromium halides is highly dependent on the oxidation state of the chromium and the nature of the halogen.

| Oxidation State | Fluoride (B91410) | Chloride | Bromide | Iodide |

| +2 | CrF₂ | CrCl₂ | CrBr₂ | CrI₂ |

| +3 | CrF₃ | CrCl₃ | CrBr₃ | CrI₃ |

| +4 | CrF₄ | CrCl₄ | Unstable | Non-existent |

| +5 | CrF₅ | Unstable | Non-existent | Non-existent |

| +6 | CrF₆ | Non-existent | Non-existent | Non-existent |

Table 1: Known Binary Halides of Chromium

As the table illustrates, higher oxidation states of chromium are stabilized by the more electronegative and less easily oxidized fluoride ion. Chromium hexafluoride (CrF₆) is a known, albeit highly reactive, compound. The smaller size of the fluoride ion also reduces steric hindrance around the chromium center. In contrast, the larger and more easily oxidized chloride, bromide, and iodide ions cannot stabilize the +6 oxidation state of chromium.

The Case of Chromyl Chloride (CrO₂Cl₂)

While the simple hexachloride is unknown, a well-characterized chromium(VI) compound containing chlorine is chromyl chloride (CrO₂Cl₂). In this molecule, the presence of two strongly electronegative and π-donating oxide ligands helps to stabilize the high oxidation state of chromium. The oxygen atoms effectively withdraw electron density from the chromium, reducing its oxidizing power to a level that can be tolerated by the chloride ligands.

Conclusion: A Synthesis Challenge Unmet

In-depth Analysis of Hexachlorochromate(III) Vibrational Frequencies Remains Elusive

A comprehensive, publicly available dataset detailing the calculated vibrational frequencies for the hexachlorochromate(III) anion, [CrCl6]³⁻, is not readily found in current scientific literature. While fragments of computational and experimental data exist, a complete theoretical and experimental correlation that would underpin an in-depth technical guide is not available at this time.

The hexachlorochromate(III) anion, [CrCl6]³⁻, is an octahedral complex of significant interest in coordination chemistry. Understanding its vibrational modes through techniques like Infrared (IR) and Raman spectroscopy, supported by computational methods such as Density Functional Theory (DFT), is crucial for characterizing its bonding and structure. However, a consolidated resource providing a full vibrational analysis remains an area for further research publication.

For an octahedral molecule with Oₕ symmetry, group theory predicts six fundamental vibrational modes. These are classified by their symmetry properties as A₁₉ (Raman active), E₉ (Raman active), T₂₉ (Raman active), two T₁ᵤ (both IR active), and one T₂ᵤ (inactive). A complete analysis would involve the calculation of the wavenumbers for each of these modes and comparison with experimentally observed spectra.

Some computational studies have been performed on systems containing the [CrCl6]³⁻ unit. For example, DFT calculations on Cr³⁺ doped into cubic elpasolite lattices like Cs₂NaScCl₆ have explored the pressure dependence of the Raman-active A₁₉ and E₉ modes. These studies are highly specialized, focusing on solid-state effects rather than providing a complete frequency set for the isolated anion. A full theoretical spectrum, including the crucial IR-active T₁ᵤ modes responsible for absorption bands, and the inactive T₂ᵤ mode, is not detailed in the available literature.

Similarly, while experimental spectra for salts such as potassium hexachlorochromate(III) (K₃[CrCl₆]) exist, they are often not accompanied by a modern, high-level computational analysis that would allow for a definitive assignment of all observed bands.

Methodological Approach for Future Analysis

A rigorous computational study to determine the vibrational frequencies of [CrCl6]³⁻ would follow a well-established workflow. This process is foundational for researchers aiming to bridge theoretical calculations with experimental observations.

Computational Protocol

The standard procedure involves a multi-step quantum chemical calculation:

-

Geometry Optimization: The initial step is to determine the lowest energy structure of the [CrCl6]³⁻ anion. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) or larger). The optimization process adjusts the Cr-Cl bond lengths and Cl-Cr-Cl angles until a stationary point on the potential energy surface is found.

-

Frequency Calculation: Following a successful optimization, a frequency analysis is performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

-

Verification of Minimum: A key outcome of the frequency calculation is the confirmation that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies. An imaginary frequency would indicate a saddle point on the potential energy surface, corresponding to a transition state rather than a stable structure.

Experimental Protocol: Synthesis of K₃[CrCl₆]

A representative synthesis for a salt of the anion, potassium hexachlorochromate(III), typically involves the reaction of a chromium(III) salt with an excess of potassium chloride in an acidic aqueous solution. A generalized procedure is as follows:

-

Preparation of Reactant Solution: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is dissolved in a minimal amount of water, often with the addition of hydrochloric acid to prevent the formation of chromium hydroxides.

-

Reaction: A saturated solution of potassium chloride (KCl) is added in stoichiometric excess to the chromium(III) solution.

-

Precipitation: The solution is cooled, often in an ice bath, to precipitate the less soluble K₃[CrCl₆] salt. The precipitation can be enhanced by bubbling hydrogen chloride gas through the solution, which decreases the solubility of the product.

-

Isolation and Purification: The resulting crystalline precipitate is collected by suction filtration, washed with cold concentrated hydrochloric acid and then with a volatile solvent like ether to facilitate drying, and finally dried in a desiccator.

Visualizing the [CrCl6]³⁻ Structure and Vibrational Symmetries

The structure of the hexachlorochromate(III) anion is a classic example of octahedral coordination geometry, which dictates the nature of its vibrational modes and their activity in IR and Raman spectroscopy.

A Technical Brief on the Existence and Theoretical Geometry of Chromium Hexachloride

An Examination of the Stability and Predicted Structure of CrCl₆

This technical guide addresses the nature of chromium hexachloride (CrCl₆), a compound of interest to researchers in inorganic chemistry and materials science. A thorough review of available chemical literature and databases indicates that neutral this compound, where chromium exists in the +6 oxidation state, is not a known stable compound that has been synthesized or experimentally characterized. This document will elucidate the reasons for its probable instability, differentiate it from known chromium chloride species, and discuss its theoretical considerations.

The Question of Existence

While chemical databases like PubChem and Echemi contain entries for "Chromium chloride (CrCl₆)" or "Chromium(6+) hexachloride" and have assigned it a CAS number (14986-48-2), the data provided is computational and not based on experimental observation.[1] Notably, the PubChem entry indicates that a 3D conformer could not be generated due to an unsupported atom valence, which suggests the molecule is not stable under standard models.[1]

Further investigation into related compounds underscores the instability of chromium in a +6 oxidation state with six halogen ligands. Research into chromium hexafluoride (CrF₆), a compound with the smaller and more electronegative fluorine atom, has shown that its existence is highly questionable, with evidence suggesting that previous claims of its synthesis may have misidentified the compound.[2] It is widely accepted in the scientific community that higher hexahalides of chromium, including this compound, are unknown. The larger size and lower electronegativity of chlorine compared to fluorine would create significant steric hindrance and make the high +6 oxidation state on the chromium center even less stable.

Distinguishing from Stable Chromium Chlorides

It is critical to distinguish the hypothetical neutral CrCl₆ from well-characterized and stable chromium chloride compounds.

-

Chromium(III) Chloride (CrCl₃): This is a common and stable compound where chromium has an oxidation state of +3. In its anhydrous form, it adopts a layered crystal structure. It also forms several stable hydrates.

-

Hexachlorochromate(III) Anion ([CrCl₆]³⁻): This is a stable complex ion where a chromium(III) center is coordinated to six chloride ligands. This anion is found in various salts and consistently exhibits an octahedral geometry .

The existence of the [CrCl₆]³⁻ anion is well-documented, and its properties are understood within the framework of crystal field theory and ligand field theory.[3] However, this is fundamentally different from the neutral CrCl₆ molecule, which would require the chromium atom to be in the highly oxidizing and unstable +6 state.

Theoretical Molecular Geometry

In the absence of experimental data, the molecular geometry of a hypothetical CrCl₆ molecule can be predicted using theoretical models such as Valence Shell Electron Pair Repulsion (VSEPR) theory or more advanced computational chemistry methods.

For a central chromium atom bonded to six chlorine atoms with no lone pairs on the central atom (as would be expected for a d⁰ Cr(VI) center), VSEPR theory predicts a symmetrical arrangement to minimize repulsion between the electron pairs in the Cr-Cl bonds. The resulting geometry would be octahedral , with ideal Cl-Cr-Cl bond angles of 90° and 180°.

Computational chemistry studies, which can model hypothetical molecules, would also likely predict an octahedral geometry as the lowest energy structure for an isolated CrCl₆ molecule.[4][5][6] However, these same calculations would also be expected to show a high positive enthalpy of formation, indicating thermodynamic instability and a propensity to decompose, likely through the reduction of the Cr(VI) center and the release of chlorine gas.

Summary of Quantitative Data

As neutral this compound has not been synthesized or isolated, there is no experimental quantitative data available. The table below contrasts this with the known parameters of the stable hexachlorochromate(III) anion.

| Property | Hypothetical Neutral CrCl₆ | Known [CrCl₆]³⁻ Anion |

| Chromium Oxidation State | +6 | +3 |

| Existence | Not experimentally observed | Stable in various salts |

| Molecular Geometry | Theoretically Octahedral | Experimentally Octahedral |

| Bond Angles (Cl-Cr-Cl) | Predicted: 90°, 180° | Observed: ~90°, 180° |

| Experimental Data | None available | Available (X-ray diffraction, etc.) |

Conclusion and Future Outlook

Future research in this area would likely remain in the computational realm, exploring the transient nature and decomposition pathways of such a high-oxidation-state molecule under extreme, non-standard conditions. For practical applications and experimental work, research should focus on the well-established chemistry of chromium(III) chlorides and the [CrCl₆]³⁻ anion.

Diagram of Chromium Chloride Species

The following diagram illustrates the relationship between the stable, known forms of chromium chloride and the hypothetical, unstable neutral this compound.

Caption: Relationships between known and hypothetical chromium chloride species.

References

A Comprehensive Technical Guide to High-Valent Chromium Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, properties, and reactivity of high-valent chromium halides, focusing on compounds where chromium exists in the +4, +5, and +6 oxidation states. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development by consolidating key experimental and theoretical data.

Introduction to High-Valent Chromium Halides

High-valent chromium halides are a class of highly reactive and thermally unstable compounds that have presented significant synthetic and characterization challenges. Their potent oxidizing nature makes them of interest in various chemical transformations. This guide will focus primarily on the fluorides and chlorides, as high-valent bromides and iodides are generally less stable and, in many cases, have not been isolated in bulk.

Chromium(IV) Halides

Chromium(IV) halides are characterized by a d² electron configuration on the chromium atom, leading to interesting magnetic and structural properties.

Chromium(IV) Fluoride (B91410) (CrF₄)

Chromium(IV) fluoride is a dark brown or black solid.[1] It is highly reactive and readily hydrolyzes in the presence of moisture.

2.1.1. Synthesis

The primary synthetic route to chromium(IV) fluoride involves the direct fluorination of chromium metal or a lower chromium halide at elevated temperatures.[2][3]

Experimental Protocol: Synthesis of Chromium(IV) Fluoride

-

Reactants:

-

Powdered chromium metal or anhydrous chromium(III) chloride (CrCl₃)

-

Fluorine gas (F₂)

-

-

Apparatus:

-

A tube furnace with a corrosion-resistant reaction tube (e.g., made of nickel or Monel)

-

A system for controlled delivery of fluorine gas

-

A cold trap to collect volatile byproducts

-

-

Procedure:

-

Place the powdered chromium or CrCl₃ in a suitable reaction boat within the furnace tube.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Heat the furnace to a temperature between 350 and 500°C.[3]

-

Slowly introduce a stream of fluorine gas over the chromium precursor.

-

A mixture of CrF₄ and CrF₅ will be produced. The less volatile CrF₄ will deposit in the cooler parts of the reactor as varnish-like brown beads upon cooling.[3]

-

Purification can be achieved by sublimation.[2]

-

Safety Precautions: Fluorine gas is extremely toxic and corrosive. This synthesis must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and face protection.[4][5][6] All apparatus must be scrupulously dried to prevent the formation of highly corrosive HF.

2.1.2. Properties of CrF₄

The physical and structural properties of CrF₄ are summarized in the table below.

| Property | Value |

| Formula Weight | 127.99 g/mol [1] |

| Appearance | Dark brown or black solid[1] |

| Melting Point | 277 °C[1][3] |

| Boiling Point | ~400 °C[3] |

| Crystal Structure | Monoclinic[7] |

| Space Group | C2/c[7] |

| Cr-F Bond Lengths | 1.74 - 1.97 Å[7] |

| Magnetic Ordering | Ferromagnetic[7] |

| Magnetic Susceptibility (χm) | Data not available, but expected to be paramagnetic. |

2.1.3. Reactivity of CrF₄

Chromium(IV) fluoride is a strong oxidizing agent and is sensitive to moisture.

-

Hydrolysis: It reacts with water to form chromium dioxide and hydrogen fluoride.[3] CrF₄ + 2H₂O → CrO₂ + 4HF

Chromium(IV) Chloride (CrCl₄)

Chromium(IV) chloride is an unstable compound that has been primarily observed in the gas phase at high temperatures. It readily decomposes back to chromium(III) chloride and chlorine gas at room temperature.

2.2.1. Synthesis

CrCl₄ is generated in the gas phase by the reaction of chromium(III) chloride with chlorine gas at elevated temperatures.

Experimental Protocol: Gas-Phase Synthesis of Chromium(IV) Chloride

-

Reactants:

-

Anhydrous chromium(III) chloride (CrCl₃)

-

Chlorine gas (Cl₂)

-

-

Apparatus:

-

A high-temperature flow reactor

-

Mass spectrometer or other gas-phase detection system

-

-

Procedure:

-

Heat anhydrous CrCl₃ in the flow reactor to a high temperature (e.g., >600 °C).

-

Pass a stream of chlorine gas over the heated CrCl₃.

-

The gaseous CrCl₄ formed can be detected and characterized in situ using techniques like mass spectrometry. The compound is not stable enough to be isolated as a solid or liquid at room temperature.

-

2.2.2. Properties of CrCl₄

Due to its instability, the properties of CrCl₄ have been primarily studied in the gas phase.

| Property | Value |

| Formula Weight | 193.81 g/mol |

| Appearance | Gas-phase species |

| Decomposition | Decomposes above -80 °C |

| Molecular Geometry | Tetrahedral (gas phase, predicted) |

2.2.3. Reactivity of CrCl₄

The primary reaction of CrCl₄ is its decomposition to CrCl₃ and Cl₂.

Chromium(V) Halides

Chromium(V) halides contain chromium in a d¹ electronic configuration.

Chromium(V) Fluoride (CrF₅)

Chromium(V) fluoride is a red, volatile solid and a potent oxidizing agent.[8]

3.1.1. Synthesis

CrF₅ can be synthesized by the high-pressure fluorination of chromium metal.[9] It is also formed as a byproduct in the synthesis of CrF₄.[3]

Experimental Protocol: Synthesis of Chromium(V) Fluoride

-

Reactants:

-

Chromium metal powder

-

Fluorine gas (F₂)

-

-

Apparatus:

-

High-pressure reactor

-

System for controlled delivery of fluorine gas

-

-

Procedure:

-

Place chromium metal powder in the high-pressure reactor.

-

Pressurize the reactor with fluorine gas to approximately 200 bar.

-

Heat the reactor to 400 °C.[9]

-

The volatile CrF₅ can be collected by condensation in a cold trap.

-

Safety Precautions: This synthesis involves high pressures and the use of highly toxic and corrosive fluorine gas. It should only be performed by experienced researchers in a specialized facility.

3.1.2. Properties of CrF₅

| Property | Value |

| Formula Weight | 146.99 g/mol [8] |

| Appearance | Red, volatile solid[8] |

| Melting Point | 34 °C[8] |

| Boiling Point | 117 °C[8][9] |

| Crystal Structure | Orthorhombic[8] |

| Space Group | Pbcm[8] |

| Lattice Constants | a = 7.829 Å, b = 7.534 Å, c = 5.518 Å[8] |

| Molecular Geometry | Octahedral (in solid-state polymer)[8] |

| Magnetic Susceptibility (χm) | Paramagnetic, specific value not available. |

3.1.3. Reactivity of CrF₅

CrF₅ is a strong oxidizing and fluorinating agent.

-

Reaction with Lewis Bases: It reacts with fluoride ion donors like CsF to form the hexafluorochromate(V) anion, [CrF₆]⁻.[8] CrF₅ + CsF → Cs[CrF₆]

-

Reaction with Lewis Acids: It reacts with strong Lewis acids such as SbF₅.[8]

-

Hydrolysis: It readily hydrolyzes.[8]

High-Valent Chromium Bromides and Iodides

The existence and stability of high-valent chromium bromides and iodides are significantly limited compared to the fluorides and chlorides. The larger size and greater polarizability of bromide and iodide ions favor the reduction of high-valent chromium.

-

Chromium(IV) Bromide (CrBr₄) and Chromium(IV) Iodide (CrI₄): These compounds are not known to be stable in the solid state. There is some evidence for their existence in the gas phase at high temperatures, but they have not been isolated.[10][11]

-

Higher Bromides and Iodides: There is no significant experimental evidence for the existence of chromium(V) or chromium(VI) bromides and iodides. Theoretical studies suggest they are highly unstable.

Summary of Synthetic Pathways

The following diagram illustrates the general synthetic relationships between some of the high-valent chromium halides.

Caption: Synthetic routes to CrF₄, CrF₅, and gas-phase CrCl₄.

Logical Relationships in Reactivity

The reactivity of high-valent chromium halides is dominated by their strong oxidizing power and susceptibility to hydrolysis.

Caption: Key reactions of CrF₄ and CrF₅.

Conclusion

High-valent chromium halides, particularly the fluorides, are fascinating and highly reactive compounds. Their synthesis requires specialized equipment and stringent handling procedures due to their toxicity and reactivity. While CrF₄ and CrF₅ have been isolated and characterized, the corresponding chlorides are significantly less stable, and the bromides and iodides remain largely elusive. Further research, potentially employing matrix isolation techniques and advanced computational methods, will be necessary to fully elucidate the properties and reactivity of the more unstable members of this class of compounds.

References

- 1. WebElements Periodic Table » Chromium » chromium tetrafluoride [winter.group.shef.ac.uk]

- 2. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 3. Chromium(IV) fluoride - Wikipedia [en.wikipedia.org]

- 4. riccachemical.com [riccachemical.com]

- 5. Hexavalent Chromium Safety - EHSLeaders [ehsleaders.org]

- 6. nj.gov [nj.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chromium pentafluoride - Wikipedia [en.wikipedia.org]

- 9. Chromium - Wikipedia [en.wikipedia.org]

- 10. WebElements Periodic Table » Chromium » chromium tetraiodide [webelements.com]

- 11. Chromium tetraiodide - Wikipedia [en.wikipedia.org]

The Elusive Hexachloride: A Technical Guide to the Discovery and Research Landscape of Chromium Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium, a first-row transition metal, exhibits a rich and diverse chemistry, with its compounds displaying a wide range of oxidation states, colors, and reactivities. Among its halogenated derivatives, the chlorides of chromium are of significant industrial and academic interest. While chromium(III) chloride is a well-established and widely utilized compound, the existence and properties of chromium in its highest oxidation state, +6, as a simple hexachloride (CrCl₆), have been a subject of considerable scientific inquiry. This technical guide provides a comprehensive overview of the discovery of chromium, the history of chromium chloride research, and a detailed exploration into the theoretical and experimental quest for the elusive chromium hexachloride. It will cover the established chemistry of lower chromium chlorides, the reasons for the instability of CrCl₆, and the advanced techniques used to study related unstable species.

A Brief History of Chromium Discovery

The element chromium was discovered in 1797 by the French chemist Nicolas-Louis Vauquelin. He isolated the new element from a Siberian mineral known as crocoite (lead chromate, PbCrO₄). The name "chromium" was derived from the Greek word "chroma," meaning color, a nod to the vibrant and varied colors of its compounds. This intrinsic property of chromium compounds has led to their widespread use as pigments. Vauquelin's work laid the foundation for over two centuries of research into the fascinating and complex chemistry of this transition metal.

Established Chromium Chlorides: A Foundation

Before delving into the research on this compound, it is essential to understand the properties of the well-characterized chlorides of chromium.

Chromium(III) Chloride (CrCl₃)

Chromium(III) chloride is the most stable and common chloride of chromium. It exists in an anhydrous form and as various hydrates, the most common of which is the hexahydrate.

-

Anhydrous CrCl₃: This form is a violet, crystalline solid with a layered crystal structure. It is notable for its insolubility in water, a consequence of its stable crystal lattice.

-

Chromium(III) Chloride Hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O): This is the most common hydrated form and appears as a dark green solid. It is soluble in water and is a readily available starting material for the synthesis of other chromium(III) complexes.

Table 1: Physicochemical Properties of Chromium(III) Chloride

| Property | Anhydrous CrCl₃ | CrCl₃·6H₂O |

| Molar Mass | 158.36 g/mol | 266.45 g/mol |

| Appearance | Violet crystalline solid | Dark green crystalline solid |

| Melting Point | 1152 °C | 83 °C (decomposes) |

| Boiling Point | 1300 °C (sublimes) | N/A |

| Solubility in Water | Insoluble | Soluble |

| Crystal Structure | Layered, YCl₃ structure type | Monoclinic |

Other Chromium Chlorides

Other, less stable chromium chlorides have been synthesized and characterized, primarily in non-aqueous conditions or in the gas phase. These include chromium(II) chloride (CrCl₂), a white solid that is a powerful reducing agent, and chromium(IV) chloride (CrCl₄), a gaseous species observed in high-temperature reactions.

The Quest for this compound (CrCl₆)

Despite the existence of a stable chromium hexafluoride (CrF₆), the analogous this compound (CrCl₆) has not been synthesized as a stable, isolable compound. Research into this molecule has been primarily theoretical, with experimental efforts focusing on techniques capable of detecting transient or highly unstable species.

Theoretical Considerations and Instability

The non-existence of stable CrCl₆ can be attributed to a combination of electronic and steric factors:

-

Electronic Effects: The high +6 oxidation state of chromium is highly oxidizing. To stabilize this state, chromium requires very electronegative ligands, such as fluorine or oxygen, which can effectively withdraw electron density. Chlorine is less electronegative than fluorine, making it less capable of stabilizing the Cr(VI) center. The electron configuration of Cr(VI) is [Ar] 3d⁰, meaning it has no d-electrons to participate in stabilizing bonding interactions in the same way as in lower oxidation states.

-

Steric Hindrance: The larger size of the chloride ligand compared to fluoride (B91410) leads to significant steric repulsion when six chloride ions are arranged around a central chromium atom. This steric crowding destabilizes the octahedral geometry required for a hexachloride complex.

While the neutral molecule CrCl₆ is not known to be stable, the anion [CrCl₆]³⁻ is a well-known complex ion, featuring chromium in the +3 oxidation state. Computational studies have been performed on this and other chromium-chloride species.[1]

Evidence from Chemical Databases

Chemical databases like PubChem contain entries for "Chromium(6+) hexachloride" (CAS number 14986-48-2).[2] However, it is crucial to note that such entries do not confirm the existence of a stable, isolable compound. The PubChem entry for CrCl₆ indicates that the generation of a 3D conformer is disallowed due to an "unsupported atom valence," which is strong evidence for the molecule's instability under normal conditions.[2]

Advanced Experimental Techniques in Chromium Chloride Research

Given the instability of high-valent chromium chlorides, researchers have turned to specialized techniques to study these species.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive or unstable molecules. The method involves trapping the species of interest in a cryogenic, inert matrix (typically a noble gas like argon or neon) at very low temperatures (around 4-20 K).[3] This isolation prevents the reactive molecules from interacting with each other, allowing for their spectroscopic characterization.

While CrCl₆ has not been observed using this technique, matrix isolation has been successfully employed to study other chromium chloride species in the gas phase, providing valuable insights into their structure and bonding.

Chromyl Chloride (CrO₂Cl₂): A Stable Chromium(VI) Oxychloride

In stark contrast to the instability of CrCl₆, chromyl chloride (CrO₂Cl₂) is a well-known and relatively stable compound containing chromium in the +6 oxidation state. It is a volatile, blood-red liquid that is a powerful oxidizing agent.

Table 2: Physicochemical Properties of Chromyl Chloride (CrO₂Cl₂)

| Property | Chromyl Chloride (CrO₂Cl₂) |

| Molar Mass | 154.90 g/mol |

| Appearance | Fuming, blood-red liquid |

| Melting Point | -96.5 °C |

| Boiling Point | 117 °C |

| Solubility in Water | Reacts violently (hydrolyzes) |

| Molecular Geometry | Distorted tetrahedral |

The existence of CrO₂Cl₂ highlights the ability of the highly electronegative oxygen atoms to stabilize the Cr(VI) center, a role that six chloride ligands alone are unable to fulfill.

Experimental Protocols

Synthesis of Anhydrous Chromium(III) Chloride

Anhydrous CrCl₃ can be prepared by the dehydration of the hexahydrate using a strong dehydrating agent like thionyl chloride (SOCl₂).[4]

Protocol:

-

Place 100 g of finely pulverized chromium(III) chloride hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O) in a round-bottomed flask fitted with a reflux condenser.

-

In a fume hood, add 325 ml of thionyl chloride to the flask.

-

Gently reflux the mixture on a water bath for approximately six hours, or until the evolution of HCl gas ceases. The color of the solid should change from green to violet.

-

Distill off the excess thionyl chloride.

-

Remove the remaining traces of thionyl chloride by heating the flask on a water bath in a stream of dry air, followed by heating under reduced pressure.

-

The resulting violet powder is anhydrous CrCl₃. For very high purity, it can be sublimed at 950 °C in a stream of dry chlorine.

Synthesis of Chromyl Chloride (CrO₂Cl₂)

Chromyl chloride can be synthesized by the reaction of potassium dichromate with sodium chloride and concentrated sulfuric acid.[5]

Protocol:

-

In a crucible, mix approximately 5 mg of potassium dichromate (K₂Cr₂O₇) and 4 mg of sodium chloride (NaCl).

-

Carefully add a small amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

If the reaction does not start immediately, gently heat the crucible.

-

The reaction will proceed rapidly, producing dense, red-brown vapors of chromyl chloride. These vapors can be collected by distillation if desired. The overall reaction is: K₂Cr₂O₇ + 4NaCl + 6H₂SO₄ → 2CrO₂Cl₂ + 2KHSO₄ + 4NaHSO₄ + 3H₂O

Caution: This reaction should be performed in a well-ventilated fume hood, as chromyl chloride is volatile, corrosive, and a suspected carcinogen.

Conclusion

The research into this compound exemplifies a common theme in inorganic chemistry: the interplay of electronic and steric factors in determining molecular stability. While CrCl₆ remains a hypothetical molecule, its study, even if only theoretical, provides valuable insights into the bonding and reactivity of high-valent transition metal compounds. The established chemistry of chromium(III) chloride and chromyl chloride, coupled with advanced techniques like matrix isolation spectroscopy, continues to provide a robust framework for understanding the complex and colorful world of chromium chemistry. For professionals in drug development, while chromium compounds are not typically direct therapeutic agents due to toxicity concerns (especially Cr(VI)), understanding the fundamental principles of transition metal coordination chemistry is crucial for the design of metal-based diagnostics and therapeutics.

References

- 1. Figure 4 from Pressure effects on CrCl6(3-) embedded in cubic Cs2NaMCl6 (M=Sc,Y) lattices: study through periodic and cluster calculations. | Semantic Scholar [semanticscholar.org]

- 2. Chromium(6+) hexachloride | Cl6Cr | CID 57348670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Matrix isolation - Wikipedia [en.wikipedia.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]

Quantum Chemical Calculations on the Hexachlorochromate(III) Anion ([CrCl₆]³⁻): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of quantum chemical calculations performed on the hexachlorochromate(III) anion, [CrCl₆]³⁻. This complex is a subject of significant interest due to its electronic structure and spectroscopic properties. This document summarizes key computational findings, details the methodologies employed, and presents a logical workflow for such calculations.

Core Computational Data

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and vibrational properties of [CrCl₆]³⁻. The following tables summarize key quantitative data derived from a representative study by García-Lastra, et al., which investigated the effects of pressure on [CrCl₆]³⁻ embedded in a crystalline lattice.

Table 1: Optimized Geometric Parameters for [CrCl₆]³⁻

| Parameter | Value (Å) |

| Cr-Cl Bond Length (R₀) | 2.44 |

Note: This value represents the equilibrium bond distance calculated using DFT.

Table 2: Calculated Vibrational Frequencies for [CrCl₆]³⁻

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) |

| ν₁ | A₁g | 290 |

| ν₂ | Eg | 235 |

| ν₅ | T₂g | 155 |

Note: These frequencies correspond to the stretching (A₁g and Eg) and bending (T₂g) modes of the octahedral [CrCl₆]³⁻ complex.

Computational Protocols

The data presented above were obtained through a detailed and rigorous computational protocol. Understanding this methodology is crucial for reproducing the results and for designing future computational studies on similar systems.

Geometry Optimization

The equilibrium geometry of the [CrCl₆]³⁻ cluster was determined by performing a geometry optimization. This procedure systematically alters the atomic coordinates to find the arrangement with the lowest total energy.

-

Level of Theory: Density Functional Theory (DFT) was employed.

-

Exchange-Correlation Functional: The Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a common choice for such systems.

-

Basis Set: A triple-ζ quality basis set with polarization and diffuse functions (e.g., 6-311+G*) is typically used for an accurate description of the electronic structure. For the chromium atom, effective core potentials (ECPs) like the LANL2DZ are often used to account for relativistic effects and reduce computational cost.

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or Q-Chem are commonly used for these calculations.

-

Convergence Criteria: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to calculate the vibrational modes.

-

Methodology: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

-

Stationary Point Characterization: A true minimum on the potential energy surface is characterized by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

-

Level of Theory and Basis Set: It is crucial to perform the frequency calculation at the same level of theory and with the same basis set as the geometry optimization.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecular species like [CrCl₆]³⁻.

Caption: A flowchart illustrating the key steps in a typical quantum chemical calculation workflow.

Electronic Structure and the Jahn-Teller Effect

The hexachlorochromate(III) anion, with a d³ electronic configuration for the Cr³⁺ ion, has a non-degenerate ⁴A₂g ground electronic state in a perfect octahedral (Oₕ) symmetry. Consequently, a static Jahn-Teller distortion is not expected in the ground state.[1][2] The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion that removes that degeneracy, because the distortion lowers the overall energy of the species. This effect is most pronounced in octahedral complexes when there is an odd number of electrons in the eg orbitals. While the ground state of [CrCl₆]³⁻ is not degenerate, excited electronic states may be, which can influence its photochemical and photophysical properties.

Conclusion

Quantum chemical calculations provide a powerful framework for investigating the properties of transition metal complexes like [CrCl₆]³⁻. By employing appropriate theoretical models and computational protocols, researchers can gain detailed insights into the geometry, vibrational dynamics, and electronic structure of these species. The data and workflows presented in this guide serve as a valuable resource for scientists engaged in computational chemistry, materials science, and drug development.

References

Methodological & Application

Application Notes and Protocols for Matrix Isolation Studies of High-Valent Chromium Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix isolation is a powerful spectroscopic technique used to study reactive and unstable species by trapping them in an inert, cryogenic solid matrix.[1][2] This method allows for the detailed characterization of molecular structure and properties at very low temperatures, inhibiting intermolecular interactions and decomposition. While the existence of chromium hexachloride (CrCl₆) remains unconfirmed, with literature suggesting its instability and absence of successful synthesis to date[3], the principles of matrix isolation can be applied to investigate its potential formation and to study other high-valent chromium chlorides.

This document provides a generalized protocol for the matrix isolation of high-valent chromium chlorides, drawing upon established methodologies for related chromium species like chromium tetrachloride (CrCl₄) and chromium trichloride (B1173362) (CrCl₃).[4] These protocols are intended to serve as a foundational guide for researchers aiming to explore the synthesis and characterization of highly reactive chromium compounds.

Experimental Protocols

General Protocol for Matrix Isolation of High-Valent Chromium Chlorides

This protocol outlines the key steps for the generation, isolation, and spectroscopic analysis of high-valent chromium chlorides. The specific parameters may require optimization depending on the precursor and the target molecule.

1. Precursor Selection and Preparation:

-

For CrCl₄ and CrCl₃: Solid chromium(III) chloride (CrCl₃) can be used as a precursor.[4] The solid should be of high purity and thoroughly degassed under vacuum prior to use to remove any adsorbed water or volatile impurities.

-

For Hypothetical CrCl₆: A potential, though unproven, gas-phase precursor would be necessary. This might involve a high-temperature reaction or laser ablation of a suitable chromium-containing target in the presence of a chlorine source.

2. High-Temperature Vaporization/Generation:

-

The precursor is placed in a Knudsen effusion cell or a similar high-temperature furnace integrated into the matrix isolation vacuum system.

-

For the generation of CrCl₄ and CrCl₃ from solid CrCl₃, the cell is heated to a temperature range of 550–800 °C.[4] At lower temperatures within this range (around 550 °C), CrCl₄ is the more volatile species, while CrCl₃ appears at approximately 600 °C.[4]

3. Matrix Gas Deposition:

-

A large excess of a noble gas, typically argon (Ar), is used as the matrix material due to its inertness and optical transparency.[1][2]

-

The matrix gas is slowly leaked into the vacuum chamber through a separate inlet. The ratio of the matrix gas to the chromium chloride species should be high (typically >1000:1) to ensure effective isolation.

4. Co-deposition and Matrix Formation:

-

The vaporized chromium chloride species and the matrix gas are co-deposited onto a cryogenic substrate, such as a CsI or KBr window, cooled to approximately 10-15 K by a closed-cycle helium cryostat.[2]

-

The deposition rate should be slow and controlled to ensure the formation of a clear, rigid matrix and to prevent aggregation of the guest molecules.

5. Spectroscopic Analysis:

-

Once a suitable matrix has been formed, it is analyzed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: This is a primary tool for identifying the vibrational frequencies of the isolated molecules, which provides information about their structure and bonding.[2]

-

Mass Spectrometry: A mass spectrometer can be used in conjunction with the vaporization source to identify the species present in the gas phase before they are trapped in the matrix.[4]

6. Data Analysis and Interpretation:

-

The experimental spectra are analyzed and compared with theoretical calculations (e.g., using Density Functional Theory, DFT) to aid in the assignment of vibrational modes and to confirm the identity and structure of the isolated species.

Data Presentation

The following table summarizes the reported experimental vibrational frequencies for chromium tetrachloride (CrCl₄) and chromium trichloride (CrCl₃) obtained from matrix isolation studies.[4] This data is crucial for the identification of these species in future experiments.

| Compound | Symmetry | Vibrational Mode | Experimental Frequency (cm⁻¹) in Ar Matrix |

| CrCl₄ | Td | ν₃ (stretching) | 488 |

| CrCl₃ | D₃h | ν₃ (stretching) | 475 |

Table 1: Experimentally observed vibrational frequencies for matrix-isolated chromium chlorides.[4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for a matrix isolation experiment and the logical relationship of the key components.

Caption: General experimental workflow for matrix isolation of high-valent chromium chlorides.

Caption: Logical relationships of key components and techniques in a matrix isolation experiment.

References

- 1. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

- 2. Matrix isolation - Wikipedia [en.wikipedia.org]

- 3. Chromium - Wikipedia [en.wikipedia.org]

- 4. Matrix isolation and mass spectrometric studies on the vaporisation of chromium(III) chloride. The characterisation of molecular CrCl4 and CrCl3 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Detection of the Transient Species CrCl₆ using Cold-Spray Ionization Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection and characterization of transient chemical species are fundamental to understanding reaction mechanisms in fields ranging from catalysis to environmental science. The hexachloro-chromium(VI) anion, [CrCl₆]⁻, is a hypothetical but plausible transient intermediate in certain oxidation reactions involving chromium. Its extreme lability makes it impossible to isolate and characterize using conventional analytical techniques. Mass spectrometry (MS), particularly with soft ionization methods, provides a powerful tool for observing such fleeting species directly from solution. This application note describes a detailed protocol for the detection of transient [CrCl₆]⁻ using Cold-Spray Ionization (CSI) Mass Spectrometry, a technique ideal for analyzing thermally sensitive and unstable molecules.[1][2]

Principle of the Method

Standard Electrospray Ionization (ESI) can sometimes induce fragmentation or degradation of labile complexes due to thermal stress in the desolvation process.[3][4] Cold-Spray Ionization (CSI) is a variant of ESI that operates at low temperatures, typically between -80°C and 10°C.[1] By cooling the spray needle and nebulizing gas, CSI minimizes thermal energy input during the ionization process. This allows for the gentle transfer of unstable and non-covalently bound complexes from the solution phase into the gas phase for MS analysis, preserving their original structure.[2][3] The low-temperature conditions are particularly suitable for trapping and detecting highly reactive intermediates like [CrCl₆]⁻ that would otherwise decompose before detection.[5]

Experimental Protocol

This protocol outlines the in-situ generation of transient CrCl₆ and its immediate analysis by CSI-MS.

1. Reagents and Sample Preparation

-

Reagents: Chromium(VI) oxide (CrO₃), Thionyl chloride (SOCl₂), Anhydrous Acetonitrile (MeCN, low water content, <50 ppm).

-

Safety: CrO₃ is highly toxic, corrosive, and a strong oxidizing agent. SOCl₂ is corrosive and reacts violently with water. All manipulations must be performed in a fume hood using appropriate personal protective equipment (PPE).

-

Procedure for In-Situ Generation:

-

Prepare a 1 mM stock solution of CrO₃ in anhydrous MeCN.

-

Cool a vial containing 1 mL of the CrO₃ solution to -40°C in a cryo-cooler.

-

While stirring, rapidly add a 100-fold molar excess of SOCl₂ to the cooled CrO₃ solution. The reaction is expected to transiently form CrCl₆.

-

Immediately introduce the resulting solution into the CSI-MS system via syringe pump infusion. The transfer line should also be cooled to maintain the low temperature of the sample.

-

2. Instrumentation

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is required for accurate mass measurement and isotopic pattern confirmation.

-

Ion Source: A commercial or custom-built Cold-Spray Ionization (CSI) source. The spray needle and nebulizing gas line must be jacketed and cooled by a circulating chiller.

3. CSI-MS Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument used. The goal is to use the "softest" possible conditions to prevent in-source decay.

| Parameter | Recommended Value | Purpose |

| Ionization Mode | Negative | To detect the [CrCl₆]⁻ anion. |

| Spray Temperature | -40 °C | Minimizes thermal decomposition of the analyte.[1] |

| Nebulizing Gas (N₂) Flow | 1.0 - 1.5 L/min | Assists in droplet formation at low temperatures. |

| Drying Gas (N₂) Flow | 2.0 L/min | Facilitates desolvation without excessive heating. |

| Drying Gas Temperature | 25 °C | Kept low to prevent thermal degradation. |

| Capillary Voltage | -2.5 kV | Creates a stable spray of negatively charged droplets. |

| Cone Voltage | -20 V | A low voltage to gently guide ions into the mass analyzer. |

| Sample Infusion Rate | 3 - 5 µL/min | Ensures a stable and continuous supply of the sample. |

| Mass Range (m/z) | 150 - 500 | To cover the expected mass range of the target ion. |

| Data Acquisition | High Resolution | To resolve the complex isotopic pattern of [CrCl₆]⁻. |

Data Presentation and Analysis

The primary evidence for the detection of [CrCl₆]⁻ is its unique mass-to-charge ratio and, critically, its complex isotopic pattern arising from the natural abundances of chromium (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr) and chlorine (³⁵Cl, ³⁷Cl) isotopes.

Table 1: Predicted m/z and Relative Abundance for Major Isotopologues of [CrCl₆]⁻

| Isotopologue Formula | Predicted m/z | Theoretical Relative Abundance (%) |

| [⁵²Cr(³⁵Cl)₆]⁻ | 261.753 | 100.00 |

| [⁵²Cr(³⁵Cl)₅(³⁷Cl)]⁻ | 263.750 | 48.90 |

| [⁵³Cr(³⁵Cl)₆]⁻ | 262.757 | 11.34 |

| [⁵⁰Cr(³⁵Cl)₆]⁻ | 259.758 | 5.18 |

| [⁵²Cr(³⁵Cl)₄(³⁷Cl)₂]⁻ | 265.747 | 10.00 |

| [⁵⁴Cr(³⁵Cl)₆]⁻ | 263.758 | 2.82 |

Note: The table presents a simplified view. The observed spectrum will be a complex cluster of peaks. The key is to compare the entire experimental isotopic cluster to a simulated pattern.

A successful detection would show a clear cluster of peaks centered around m/z 262, matching the simulated isotopic distribution for [CrCl₆]⁻. The transient nature of the species can be confirmed by observing the signal only immediately after the reaction is initiated and seeing it decay rapidly.

Visualizations

The following diagrams illustrate the experimental process and the chemical context.

Caption: Experimental workflow for the detection of transient CrCl₆.

Caption: Hypothetical reaction pathway showing the transient nature of CrCl₆.

Conclusion